Lysobactin Exhibits >50-Fold Superior Potency Compared to Vancomycin Against Vancomycin-Resistant Enterococci (VRE)
Lysobactin demonstrates minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 μg/mL against vancomycin-resistant enterococci (VRE), which represents a greater than 50-fold improvement in potency compared to vancomycin itself when evaluated against the same VRE isolates [1]. This quantitative difference establishes lysobactin as a positive control standard for assays targeting VRE, whereas vancomycin serves as a negative or resistance-positive control in such experimental contexts [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against VRE |
|---|---|
| Target Compound Data | 0.39–0.78 μg/mL |
| Comparator Or Baseline | Vancomycin (>20 μg/mL; >50-fold higher than lysobactin) |
| Quantified Difference | >50-fold lower MIC for lysobactin |
| Conditions | Broth microdilution susceptibility testing against vancomycin-resistant Enterococcus isolates |
Why This Matters
This >50-fold potency differential against VRE directly informs compound selection for screening campaigns targeting vancomycin-resistant pathogens, where lysobactin serves as the active reference standard and vancomycin serves as the resistance control.
- [1] Guzman-Martinez A, Lamer R, VanNieuwenhze MS. Total synthesis of lysobactin. J Am Chem Soc. 2007;129(18):6017-6021. View Source
- [2] Maki H, Miura K, Yamano Y. Katanosin B and plusbacin A3, inhibitors of peptidoglycan synthesis in methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 2001;45(6):1823-1827. View Source
